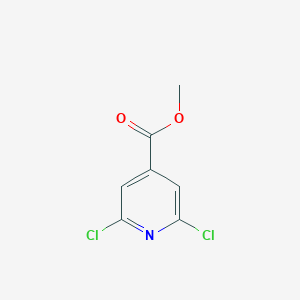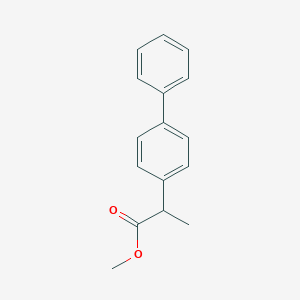
alpha-Methylbiphenyl-4-acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methylbiphenyl-4-acetic acid methyl ester, also known as Methyl-AMBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of the nonsteroidal anti-inflammatory drug, ibuprofen, and has been shown to exhibit anti-inflammatory and analgesic properties. In
Aplicaciones Científicas De Investigación
Alpha-Methylbiphenyl-4-acetic acid methyl ester has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. It has also been shown to have potential applications in the treatment of cancer, specifically as a chemopreventive agent. Additionally, alpha-Methylbiphenyl-4-acetic acid methyl ester has been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of alpha-Methylbiphenyl-4-acetic acid methyl ester is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins, which are involved in inflammation and pain. alpha-Methylbiphenyl-4-acetic acid methyl ester has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to play a role in the development of cancer and neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
Alpha-Methylbiphenyl-4-acetic acid methyl ester has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have potential chemopreventive effects in cancer models. Additionally, alpha-Methylbiphenyl-4-acetic acid methyl ester has been shown to exhibit neuroprotective effects, including the ability to protect against oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using alpha-Methylbiphenyl-4-acetic acid methyl ester in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, alpha-Methylbiphenyl-4-acetic acid methyl ester has been extensively studied, making it a well-characterized compound. One limitation of using alpha-Methylbiphenyl-4-acetic acid methyl ester in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on alpha-Methylbiphenyl-4-acetic acid methyl ester. One area of research could focus on further elucidating its mechanism of action, particularly with regard to its neuroprotective effects. Another area of research could focus on optimizing its synthesis method to improve yield and purity. Additionally, further studies could be conducted to explore its potential therapeutic applications in cancer and neurodegenerative diseases.
Conclusion:
alpha-Methylbiphenyl-4-acetic acid methyl ester is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory and analgesic properties, as well as potential chemopreventive and neuroprotective effects. While its exact mechanism of action is not fully understood, it is believed to act through the inhibition of COX enzymes and the production of ROS. While there are limitations to its use in lab experiments, alpha-Methylbiphenyl-4-acetic acid methyl ester remains a promising compound for future research in a variety of therapeutic areas.
Métodos De Síntesis
Alpha-Methylbiphenyl-4-acetic acid methyl ester can be synthesized through a multi-step process involving the reaction of ibuprofen with various reagents. The first step involves the conversion of ibuprofen to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with methylamine to form the corresponding amide. This amide is then subjected to a Hofmann rearrangement reaction to yield alpha-Methylbiphenyl-4-acetic acid methyl ester.
Propiedades
Número CAS |
74647-99-7 |
|---|---|
Nombre del producto |
alpha-Methylbiphenyl-4-acetic acid methyl ester |
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
methyl 2-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C16H16O2/c1-12(16(17)18-2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Clave InChI |
SVAIHUDRBSNKFR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC |
Sinónimos |
α-Methyl-[1,1’-biphenyl]-4-acetic Acid Methyl Ester; Methyl α-(4-biphenylyl)propionate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



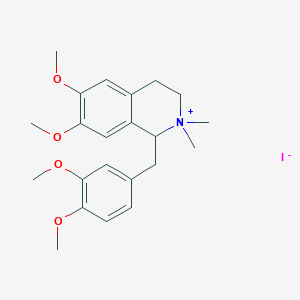
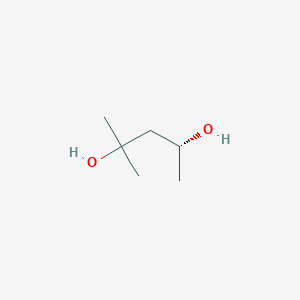
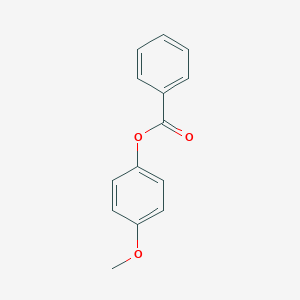
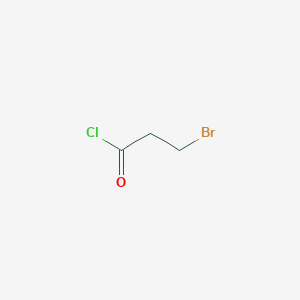
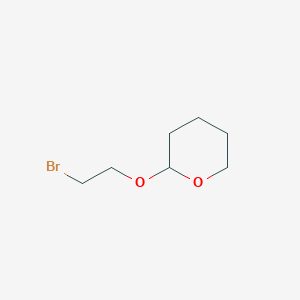
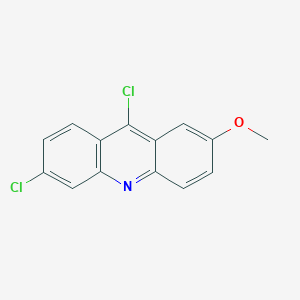


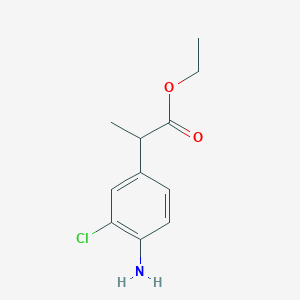

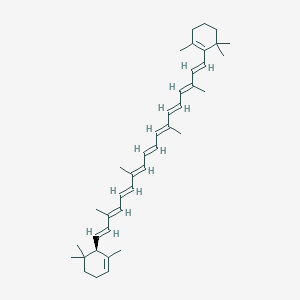
![6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole](/img/structure/B108778.png)
